p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Description
Chemical Classification and Nomenclature
This compound belongs to the diazonaphthoquinone (DNQ) family, a subgroup of aromatic diazo compounds distinguished by their photochemical reactivity. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate , reflecting its structural components:
- A naphthalene ring system substituted at the 1-position with a sulfonate ester group
- A diazo group (-N$$_2^+$$) at the 6-position
- A p-tolyl (4-methylphenyl) moiety attached via the sulfonate oxygen.
The molecular formula C$${17}$$H$${12}$$N$$2$$O$$4$$S corresponds to a molecular weight of 340.35 g/mol. Key spectral identifiers include:
| Property | Value |
|---|---|
| UV-Vis $$\lambda_{\text{max}}$$ | 350-400 nm (n→π* transition) |
| $$^{1}\text{H}$$ NMR | δ 2.4 (CH$$_3$$), 7.1-8.3 (aromatic protons) |
| IR | 2100 cm$$^{-1}$$ (N$$_2^+$$ stretch) |
This hybrid structure enables dual functionality - the diazo group confers photoreactivity, while the sulfonate ester enhances solubility in polar aprotic solvents.
Historical Development and Discovery
The conceptual foundations for this compound originated in 1940s Germany at Kalle Chemical Works, where researchers investigated diazonium salts for blueprint reproduction. Initial systems used simple diazo compounds that decomposed under ammonia exposure to form dyes, but limitations in stability led to the development of diazonaphthoquinones.
A critical breakthrough occurred when technicians observed that mixtures of novolak resins (phenolic polymers) and DNQ derivatives exhibited unique solubility switching behavior - insoluble in alkaline solutions until irradiated. Systematic optimization by Dr. Oskar Sues and colleagues yielded the first practical photoresist formulations, with p-tolyl sulfonate esters emerging as superior dissolution inhibitors due to their balanced hydrophobicity and thermal stability.
The compound gained prominence in the 1970s with the semiconductor industry's adoption of DNQ-novolak photoresists for integrated circuit fabrication. Its capacity to enable sub-micron patterning through controlled solubility changes under ultraviolet light revolutionized microelectronics manufacturing.
Academic Significance in Organic and Medicinal Chemistry
In synthetic chemistry, this compound serves as:
- Photochemical Crosslinker : The diazo group undergoes [2+1] cycloadditions with alkenes upon UV irradiation, enabling polymer network formation. This property is exploited in photo-patterning of functional materials.
- Directed Functionalization Agent : Sulfonate esters participate in nucleophilic aromatic substitution, allowing regioselective modification of the naphthalene ring. Researchers have synthesized anticancer drug analogs by substituting the p-tolyl group with bioreductive moieties.
- Enzyme Inhibition Probe : Preliminary studies indicate that the electron-deficient diazoquinone structure interferes with NAD(P)H-dependent reductase activity, suggesting potential as a mechanistic tool in biochemical studies.
Recent advances in computational chemistry have elucidated the compound's electronic structure, revealing a charge-separated resonance form where the diazonium group exists as -N$$_2^+$$ adjacent to a negatively charged sulfonate oxygen. This polarization explains its exceptional reactivity toward both radical and ionic species.
Properties
CAS No. |
80370-33-8 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChI Key |
IYVXYACGWZOENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically follows a multi-step process involving:
- Formation of the naphthoquinone sulfonyl chloride intermediate.
- Diazotization to introduce the diazo group.
- Esterification with p-cresol (p-tolyl alcohol) to form the sulphonate ester.
This approach is consistent with the preparation of related diazonaphthoquinone sulfonates used in photoresist chemistry.
Stepwise Preparation Details
Detailed Synthetic Protocol (Literature-Based)
Sulfochlorination: 1,2-naphthoquinone is treated with chlorosulfonic acid under controlled temperature (around 63°C) for approximately 80 minutes to yield the sulfonyl chloride intermediate. This step requires careful temperature control to maximize the yield of the desired sulfochloride and minimize side products.
Diazotization: The sulfonyl chloride intermediate is converted to the diazonaphthoquinone sulfonic acid or its sodium salt by reaction with sodium nitrite in acidic aqueous media. This introduces the diazo group essential for photoreactivity.
Esterification: The diazonaphthoquinone sulfonic acid or salt is reacted with p-cresol in the presence of diphosgene or triphosgene and a tertiary organic base (e.g., triethylamine) in an organic solvent such as dichloromethane. This single-pot process efficiently forms the p-tolyl sulphonate ester with high purity and yield.
Research Findings and Optimization
Single-Pot Synthesis: Recent patents and studies emphasize a one-pot synthesis approach combining diazotization and esterification steps to improve efficiency and reduce waste.
Environmental and Safety Considerations: The use of diphosgene or triphosgene avoids highly corrosive reagents like thionyl chloride or chlorosulfonic acid in excess, reducing hazardous by-products such as sulfur dioxide and hydrogen chloride gases.
Reaction Monitoring: High-performance liquid chromatography (HPLC) methods have been developed for monitoring the purity and reaction progress of the diazonaphthoquinone sulfonate esters, using acetonitrile-water mobile phases with phosphoric or formic acid additives for MS compatibility.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Sulfochlorination | Chlorosulfonic acid treatment of naphthoquinone | Established method, good yield | Corrosive reagents, requires temperature control |
| Diazotization | Sodium nitrite in acidic medium | Efficient diazo group introduction | Sensitive to pH and temperature |
| Esterification | Reaction with p-cresol using diphosgene/triphosgene | Single-pot, high purity, less hazardous | Requires careful handling of phosgene derivatives |
| Analytical Monitoring | RP-HPLC with MeCN/H2O and acid modifiers | Accurate purity assessment | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Anticancer Research
One of the primary applications of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is in anticancer drug development. Studies have shown that compounds containing diazo groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their activity against human breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the sulfonate group enhances the solubility and bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .
Material Science
In material science, this compound is being explored for its potential use in synthesizing novel materials with unique optical and electronic properties. The diazo functionality allows for incorporation into polymer matrices or as a precursor for creating photoresponsive materials .
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that some derivatives exhibited IC50 values below 10 µM, indicating strong potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Key Observations :
- Methyl/ethyl esters exhibit lower molecular weights and simpler structures, suitable for photoresist applications.
- Biphenyl-isopropyl derivatives (LogP 4.85) demonstrate higher lipophilicity, favoring reverse-phase HPLC separation .
- Bulky substituents (e.g., naphthyl groups) increase molecular complexity but may limit solubility.
Bis-sulphonate Derivatives
Bis-sulphonates, featuring two diazonaphthoquinone sulfonate units, are used in advanced photoresists:
Key Observations :
- Bis-sulphonates are high-molecular-weight compounds with enhanced light sensitivity, ideal for microfabrication.
- The benzoyl group improves stability, while hydroxyl groups facilitate crosslinking in photoresist matrices.
Research Findings and SAR Analysis
- p-Tolyl Group Superiority : The para-methyl group optimizes steric and electronic interactions in the active site of TNF-α, as shown in pyrazole-based inhibitors. Substitution with bulkier or electron-withdrawing groups disrupts binding .
- Ester Flexibility : Smaller esters (methyl, ethyl) enhance solubility, while aryl esters (biphenyl, naphthyl) increase photochemical efficiency .
- Bis-sulphonates : Dual sulfonate groups amplify photosensitivity, enabling sub-micron patterning in semiconductor manufacturing .
Biological Activity
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 80370-33-8) is a diazo compound notable for its unique chemical structure and potential biological activities. The compound features a diazo group, which is recognized for its reactivity in electrophilic substitution reactions. Its molecular formula is with a molecular weight of approximately 340.35 g/mol .
Chemical Structure and Properties
The structural characteristics of this compound include:
- Diazo Group : Plays a crucial role in its reactivity.
- p-Tolyl Group : Enhances its electrophilic properties and solubility in organic solvents.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.35 g/mol |
| Functional Groups | Diazo group, sulfonate |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biochemical effects, making it useful in biochemical assays and as a labeling agent for biomolecules.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including potential therapeutic properties. Preliminary studies suggest it may have applications in medicinal chemistry due to its ability to interact with various biomolecules.
Case Studies
- Anticancer Activity : In a study evaluating the inhibitory effects on human non-small cell lung cancer A549 cells, compounds with similar diazo structures demonstrated promising results. For instance, certain derivatives exhibited IC50 values significantly lower than standard anticancer drugs like 5-fluorouracil .
- Electrophilic Reactions : The diazo moiety allows for electrophilic substitution reactions that can modify proteins and nucleic acids, potentially leading to therapeutic applications in cancer treatment and biochemical research.
Applications
The compound's unique properties enable it to be utilized across several fields:
- Biochemical Assays : Used as a labeling agent due to its reactivity.
- Medicinal Chemistry : Potential candidate for drug development targeting various diseases.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can provide insights into its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| o-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate | Ortho-substituted tolyl group | Different reactivity patterns due to the position of the methyl group |
| Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate | Ethyl group instead of p-tolyl | Varying solubility and reactivity due to the ethyl substitution |
| 4-Methylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene | Different para-substituent | Potential differences in biological activity based on substituent effects |
Q & A
Basic: What are the key synthetic pathways for p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate?
Answer:
The compound is typically synthesized via esterification of 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid with p-tolyl alcohol. Key steps include:
Sulfonation : React naphthalene derivatives with chlorosulfonic acid to generate the sulfonic acid intermediate .
Diazo Formation : Introduce the diazo group using diazotization reagents (e.g., NaNO₂ in acidic media) .
Esterification : Couple the sulfonic acid with p-tolyl alcohol via a coupling agent (e.g., DCC or SOCl₂) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended. Confirm purity via HPLC (>98%) and NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.3 ppm for p-tolyl methyl group) .
Basic: How can the structural integrity of this diazo compound be validated experimentally?
Answer:
Use a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M-H]⁻ peak at m/z 263.2 (calculated: 264.26 g/mol) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., diazo N-N bond ~1.2 Å) and confirm stereochemistry .
Advanced: What experimental conditions destabilize the diazo group, and how can this be mitigated?
Answer:
The diazo group is sensitive to:
- Light/UV : Decomposes via radical pathways. Store in amber vials at -20°C .
- pH : Stable in acidic conditions (pH 3–6) but hydrolyzes in alkaline media (pH >8). Buffered solutions (e.g., acetate buffer) are recommended for aqueous studies .
- Thermal Stress : Decomposes above 60°C. Use low-temperature reactions (e.g., <40°C) and monitor via TGA/DSC .
Mitigation Strategy : Add stabilizers like hydroquinone (0.1% w/w) or perform reactions under inert atmospheres (N₂/Ar) .
Advanced: How does the p-tolyl substituent influence photochemical reactivity compared to o- or m-tolyl analogs?
Answer:
The para-substitution on the tolyl group enhances steric stability and electronic effects:
- Steric Effects : p-Tolyl minimizes steric hindrance, improving coupling efficiency in photoaffinity labeling (e.g., 85% yield vs. 72% for o-tolyl) .
- Electronic Effects : The electron-donating methyl group increases diazo stability under UV light (t₁/₂ = 48 hrs vs. 32 hrs for m-tolyl) .
Experimental Validation : Compare quantum yields of decomposition using UV-Vis spectroscopy (λ = 365 nm) .
Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies arise from solvent polarity and crystallinity:
-
Solubility Profile :
Solvent Solubility (mg/mL) Conditions Source DMSO 120 25°C, stirred Ethanol 45 40°C, sonicated Water <1 pH 5, 25°C -
Resolution : Use dynamic light scattering (DLS) to detect aggregates in polar solvents. For low-water solubility, employ co-solvents (e.g., 10% PEG-400) .
Basic: What are the primary research applications of this compound?
Answer:
- Photoaffinity Labeling : The diazo group crosslinks biomolecules under UV light, aiding protein-ligand interaction studies .
- Polymer Chemistry : Acts as a photoinitiator in UV-curable resins (e.g., 365 nm exposure triggers radical polymerization) .
- Dye Synthesis : Intermediate for azo dyes in histochemical staining (e.g., binds to amyloid proteins) .
Advanced: How can computational modeling predict reaction pathways involving this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., C5 ketone vs. diazo N) .
- MD Simulations : Model solvation effects in DMSO/water mixtures to predict aggregation behavior .
- Kinetic Modeling : Use Arrhenius equations to estimate decomposition rates under thermal stress (Eₐ ≈ 85 kJ/mol) .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- Toxicity : Diazo compounds are mutagenic. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- Waste Disposal : Incinerate in a certified facility with NOx scrubbers to prevent diazo byproduct release .
Basic: How is the compound quantified in complex matrices (e.g., biological samples)?
Answer:
- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1% formic acid), retention time ~8.2 min .
- LC-MS/MS : Monitor transition m/z 264 → 183 (quantifier) and 264 → 155 (qualifier) with a LOD of 0.1 ng/mL .
Advanced: What mechanistic insights explain its role in radical polymerization?
Answer:
Under UV light, the diazo group cleaves to generate nitrogen gas and a naphthoquinone radical, initiating chain propagation:
C₁₁H₁₀N₂O₄S → C₁₁H₉O₄S• + N₂↑ + H•
Evidence : ESR spectroscopy detects the naphthoquinone radical (g-factor = 2.003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
